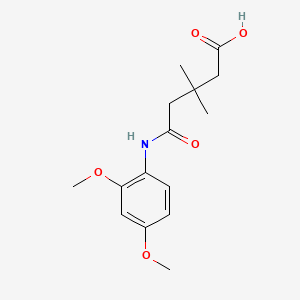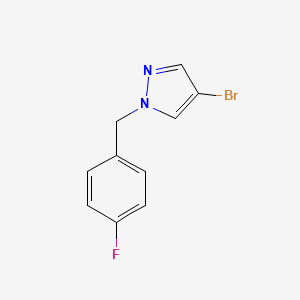![molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic heterocyclic compound. As a derivative of quinazolinone, this compound features a bicyclic structure incorporating both a benzene ring and a seven-membered azepine ring fused to a quinazolinone core. Such complex molecular frameworks often attract attention in medicinal chemistry for their potential biological activities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be approached via several routes. One effective method involves the reaction of a suitable quinazolinone precursor with appropriate azepine-forming reagents under acidic or basic conditions. A typical synthetic pathway may include steps such as cyclization, substitution, and reduction reactions.
Industrial production methods: Scale-up production of this compound in an industrial setting would demand optimized reaction conditions to ensure high yield and purity. This might involve utilizing robust catalysts, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound is known to participate in various chemical reactions, including:
Oxidation: Can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Could potentially be reduced to obtain hydrogenated analogs.
Substitution: Halogen, nitro, or alkyl groups can be introduced into the aromatic ring or the azepine moiety.
Common reagents and conditions: Reactions involving this compound may utilize reagents such as sodium borohydride for reductions, and bromine or chlorine for substitution reactions. Catalysts like palladium or platinum could be employed for hydrogenation processes.
Major products formed: Reaction products will vary based on the reaction type but might include diverse quinazolinone derivatives, azepine-modified compounds, or more complex heterocyclic structures.
Scientific Research Applications
The compound has wide-ranging applications in scientific research:
Chemistry: Useful as a precursor or intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: A promising candidate for drug discovery and development due to its diverse biological activities.
Industry: Could be utilized in the synthesis of complex molecules for material science applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact mechanism may depend on the context of its application, whether as an antimicrobial agent binding to bacterial enzymes or as an anticancer agent interfering with cell signaling pathways.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its distinct azepine ring. Similar compounds include:
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
6,7-dimethoxyquinazolin-4(3H)-one
These analogs may exhibit different physical and chemical properties, which could impact their biological activities and suitability for various applications. This distinction highlights the unique role of our target compound in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
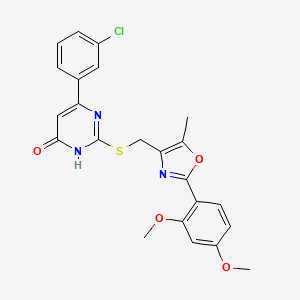
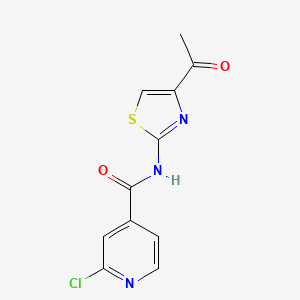



![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
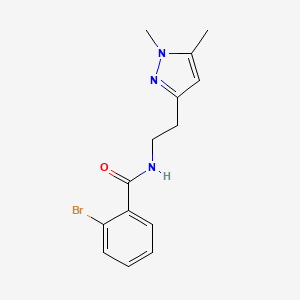
![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
